17-Ethynylestriol

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 17-Ethynylestriol involves several steps, starting from estrone or estradiol. The key step in the synthesis is the introduction of an ethynyl group at the 17-alpha position. This can be achieved through a reaction with acetylene in the presence of a strong base, such as sodium amide. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

17-Ethynylestriol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are typically ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the ethynyl group, leading to the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Hormonal Contraceptives

Oral Contraceptives : 17-Ethinylestriol is a primary component in many oral contraceptive pills. It functions by inhibiting ovulation, altering the menstrual cycle, and preventing implantation of fertilized eggs. Studies have shown that the use of EE2 in contraceptives does not significantly increase the risk of birth defects when used prior to pregnancy .

Endocrine Disruption Studies

Environmental Endocrine Disruptors : 17-Ethinylestriol is classified as an endocrine disruptor due to its persistence in the environment and potential to affect wildlife. Research indicates that EE2 can lead to reproductive and developmental issues in aquatic organisms. For example, exposure to EE2 has been shown to alter reproductive parameters and immune responses in fish species such as zebrafish and rainbow trout .

Health Implications

Autoimmune Diseases : Recent studies have suggested that exposure to low doses of 17-Ethinylestriol may exacerbate conditions like lupus. In murine models, EE2 exposure led to increased markers of renal disease, indicating a potential link between synthetic estrogens and autoimmune disorders .

Metabolic Effects : Research highlights that 17-Ethinylestriol may influence metabolic processes, particularly in relation to obesity. Studies have shown that treatment with EE2 can reverse harmful metabolic changes associated with obesity by modulating glucose metabolism through estrogen receptor pathways .

Therapeutic Potential

Lifespan Extension : Emerging evidence suggests that 17-Ethinylestriol may have lifespan-extending properties mediated through specific estrogen receptors. Studies indicate that it can reverse cellular senescence in liver cells, potentially contributing to longevity .

Case Studies

- Zebrafish Model : A comprehensive study evaluated the effects of dietary exposure to EE2 on zebrafish. Results showed significant endocrine disruption, oxidative stress responses, and mortality rates at higher concentrations .

- Rainbow Trout Immunity Study : Long-term exposure to low concentrations of EE2 was found to disrupt both reproductive and immune systems in juvenile rainbow trout, suggesting a dual impact on health parameters .

- Lupus Exacerbation Study : A study demonstrated that even low doses of EE2 could enhance markers of renal disease in lupus-prone mice, indicating a need for caution regarding its environmental presence and biological effects .

Wirkmechanismus

The mechanism of action of 17-Ethynylestriol involves its interaction with estrogen receptors in the body. Upon binding to these receptors, it activates various signaling pathways that regulate gene expression and cellular functions. The primary molecular targets include estrogen receptor alpha and estrogen receptor beta. These interactions lead to the modulation of reproductive and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

17-Ethynylestriol is similar to other synthetic estrogens, such as 17-alpha-ethinylestradiol and diethylstilbestrol. it is unique in its structure and specific interactions with estrogen receptors. Unlike 17-alpha-ethinylestradiol, which is widely used in oral contraceptives, this compound has not been marketed for clinical use. Its unique structure allows for different binding affinities and activities at estrogen receptors, making it a valuable compound for research .

Similar Compounds

- 17-alpha-ethinylestradiol

- Diethylstilbestrol

- Estriol

- Estradiol

Biologische Aktivität

17-Ethynylestriol (EE2) is a synthetic estrogen widely used in hormonal contraceptives and hormone replacement therapies. Its biological activity has significant implications for both human health and environmental ecosystems. This article explores the biological activity of this compound, focusing on its effects on various biological systems, including human cellular responses, ecological impacts, and its role as an endocrine disruptor.

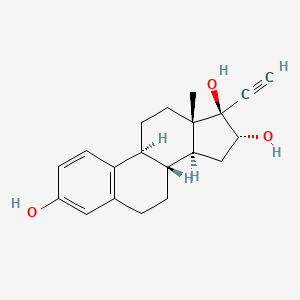

This compound is a derivative of estradiol, characterized by the presence of an ethynyl group at the 17-alpha position. This modification enhances its oral bioavailability and potency compared to natural estrogens. The molecular structure can be represented as follows:

- Chemical Formula : C20H24O2

- Molecular Weight : 296.4 g/mol

Hormonal Effects

EE2 exhibits potent estrogenic activity, influencing various physiological processes. Research indicates that EE2 can modulate immune responses, promote cell proliferation in breast cancer cells, and affect reproductive health.

- Immune Modulation : Studies have shown that EE2 alters cytokine production in immune cells, leading to enhanced production of pro-inflammatory cytokines such as TNF-α and IL-1β while suppressing others like IFN-α . This dual action suggests a complex role in autoimmune conditions.

- Cancer Cell Proliferation : In vitro studies have demonstrated that EE2 promotes proliferation in human breast carcinoma cells. Notably, certain derivatives of EE2 exhibit antiestrogenic properties at high concentrations, indicating potential therapeutic applications against estrogen-dependent cancers .

Case Study: Uterine Activity

A study evaluating seven estradiol derivatives synthesized from EE2 found that while none exhibited estrogenic activity at low doses, some showed significant inhibition of E2-induced uterine growth at specific concentrations . This highlights the nuanced biological activity of EE2 derivatives.

Endocrine Disruption

EE2 is recognized as an endocrine-disrupting chemical (EDC), with documented adverse effects on wildlife, particularly aquatic organisms.

- Fish Populations : A long-term study on fathead minnows exposed to low concentrations (5-6 ng/L) of EE2 revealed feminization of males and altered reproductive behaviors, leading to population decline and near extinction in the studied lake .

- Plant Responses : Research on Brassica rapa demonstrated that exposure to EE2 adversely affected root and shoot vigor, indicating potential risks to plant health and agricultural productivity .

Environmental Persistence

EE2's persistence in aquatic environments raises concerns about its bioaccumulation and long-term ecological effects. Studies indicate that even at low concentrations, EE2 can disrupt reproductive systems in various aquatic species .

Data Summary

Eigenschaften

IUPAC Name |

(8R,9S,13S,14S,16R,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-3-20(23)18(22)11-17-16-6-4-12-10-13(21)5-7-14(12)15(16)8-9-19(17,20)2/h1,5,7,10,15-18,21-23H,4,6,8-9,11H2,2H3/t15-,16-,17+,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSODIPLKPBLGCC-NADOGSGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2(C#C)O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@]2(C#C)O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4717-40-2 | |

| Record name | Ethinylestriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004717402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHINYLESTRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVH6K749AL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.